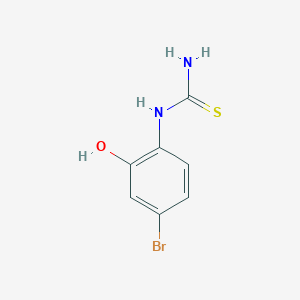

(4-Bromo-2-hydroxyphenyl)thiourea

Description

Overview of Thiourea (B124793) and Substituted Thiourea Scaffolds in Organic and Inorganic Chemistry Research

The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, serves as a versatile building block in the synthesis of a wide array of organic molecules. organic-chemistry.org In organic chemistry, thioureas are recognized for their utility in creating diverse heterocyclic compounds and as catalysts in various reactions. mdpi.com Their ability to form strong hydrogen bonds is a key feature exploited in organocatalysis. In inorganic chemistry, the sulfur and nitrogen atoms of the thiourea moiety act as excellent ligands for metal ions, leading to the formation of stable coordination complexes with diverse structural and electronic properties.

Significance of Aromatic and Halogenated Thiourea Analogues in Contemporary Chemical Synthesis

The introduction of aromatic and halogen substituents onto the thiourea framework significantly influences the electronic properties, reactivity, and biological activity of the resulting analogues. Aromatic groups can enhance the stability and modulate the lipophilicity of the molecule, which is crucial for its interaction with biological targets. nih.gov Halogen atoms, such as bromine, are known to participate in halogen bonding and can alter the acidity of nearby protons, thereby influencing the molecule's binding capabilities and reactivity. ontosight.ai These modifications have led to the development of thiourea derivatives with a range of applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov

Research Context of (4-Bromo-2-hydroxyphenyl)thiourea within the Broader Thiourea Family

This compound incorporates both a hydroxyl and a bromo substituent on the phenyl ring. This combination of functional groups suggests potential for interesting chemical and biological properties. The hydroxyl group can act as a hydrogen bond donor and a proton source, while the bromine atom can influence the electronic nature of the aromatic ring and potentially engage in halogen bonding. Despite these intriguing structural features, specific research focusing on this particular molecule is sparse.

Scope and Objectives of Academic Investigations into this compound

Currently, there is no evidence of extensive academic investigations specifically targeting this compound. The objectives of any future research would likely involve:

Synthesis and Characterization: Developing an efficient synthesis protocol and thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography.

Exploration of Chemical Reactivity: Investigating its reactivity in various organic transformations, potentially as a precursor for more complex molecules.

Biological Screening: Evaluating its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, based on the known properties of other thiourea derivatives. nih.gov

Due to the limited available data, a detailed exposition on the specific research findings for this compound cannot be provided at this time.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2OS/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZPLAFVUUMOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Bromo 2 Hydroxyphenyl Thiourea

Synthetic Pathways to (4-Bromo-2-hydroxyphenyl)thiourea

The preparation of this compound can be achieved through several synthetic strategies, with methods involving isothiocyanate intermediates being the most prevalent. One-pot syntheses have also emerged as an efficient alternative.

Synthetic Routes via Isothiocyanate Intermediates

The reaction between an amine and an isothiocyanate is a cornerstone of thiourea (B124793) synthesis. This approach offers a reliable and high-yielding pathway to this compound.

The most direct method for the synthesis of this compound involves the reaction of 4-bromo-2-hydroxyaniline with a suitable isothiocyanate. A common approach is the in situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate (B1210189) salt, which then reacts with the aniline (B41778) derivative. For instance, the condensation of an acid chloride with ammonium (B1175870) thiocyanate in a solvent like anhydrous acetone (B3395972) can produce an isothiocyanate intermediate. This intermediate subsequently undergoes nucleophilic attack by the amino group of 4-bromo-2-hydroxyaniline to yield the desired N-acyl thiourea derivative. researchgate.net

A general representation of this reaction is as follows: Step 1: Formation of Isothiocyanate R-COCl + NH₄SCN → R-CONCS + NH₄Cl

Step 2: Reaction with Amine R-CONCS + H₂N-Ar-OH → R-CONH-CS-NH-Ar-OH (where Ar is the 4-bromo-2-hydroxyphenyl group)

Alternatively, commercially available isothiocyanates can be directly reacted with 4-bromo-2-hydroxyaniline. For example, the synthesis of N-4-(bromobutanoyl)-N'-(aryl)thioureas has been achieved by reacting 4-bromobutanoylisothiocyanate with various anilines. researchgate.netcolab.ws

The synthesis of thiourea derivatives can be carried out under various reaction conditions, often influenced by the nature of the substrates and the desired purity and yield of the product. Solvents such as acetone, dimethylformamide (DMF), and ethanol (B145695) are commonly employed. nih.gov The reaction temperature can range from room temperature to reflux, depending on the reactivity of the amine and isothiocyanate.

Catalyst-free methods have been developed, particularly for reactions conducted in water or under sunlight, presenting a green chemistry approach. nih.gov For instance, the synthesis of symmetric thiourea derivatives has been achieved by reacting aromatic primary amines with carbon disulfide in water under sunlight. nih.gov Microwave-assisted synthesis has also been shown to accelerate the reaction between amines and carbon disulfide or potassium cyanate, often leading to higher yields in shorter reaction times. nih.govasianpubs.org

The table below summarizes various reaction conditions for the synthesis of analogous thiourea derivatives.

| Reactants | Catalyst/Conditions | Solvent | Product | Yield | Reference |

| Amine, Carbon Disulfide | Microwave (160 °C, 150 W) | - | Substituted thiourea | - | nih.gov |

| Aromatic Primary Amine, Carbon Disulfide | Sunlight | Water | Symmetric thiourea | Good | nih.gov |

| 2-Amino-4-arylthiazole, Peracetylated glucopyranosyl isothiocyanate | Microwave | - | 1-(...)-3-(...)-thiourea | High | nih.gov |

| 4-Bromobutanoylisothiocyanate, Toluidine | - | Acetone | N-(4-bromobutanoyl)-N'-(tolyl)thiourea | - | researchgate.netcolab.ws |

One-Pot Synthesis Approaches

One-pot syntheses offer an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. researchgate.netsemanticscholar.org Several one-pot methods have been developed for the synthesis of thiourea derivatives and related heterocyclic compounds.

For example, a one-pot procedure for the synthesis of substituted 2-aminothiazoles starts from methoxymethylene-3-aryl-thiourea. asianpubs.org Another one-pot multicomponent synthesis of thiourea derivatives involves the reaction of isothiocyanato cyclophosphazene intermediates with aromatic amines. researchgate.netsemanticscholar.org While not directly applied to this compound, these methodologies demonstrate the feasibility of one-pot strategies for synthesizing complex thioureas.

Novel Synthetic Protocols for Analogous Hydroxyphenylthioureas

Recent research has focused on developing novel and efficient synthetic methods for thiourea derivatives and their analogues. These include the use of solid-phase synthesis and flow chemistry, which allow for the rapid generation of libraries of compounds for screening purposes. nih.gov For instance, a continuous-flow generation of a piperidin-4-one library containing a urea (B33335) moiety was achieved by reacting enantiopure amino ketones with isocyanates. nih.gov

Furthermore, the synthesis of thiourea derivatives containing other heterocyclic scaffolds, such as thiazoles and d-glucose (B1605176) moieties, has been reported. nih.gov These methods often involve the reaction of an amino-functionalized heterocycle with an isothiocyanate, highlighting the versatility of this synthetic approach.

Structural Modifications and Derivatization Strategies

The this compound scaffold offers multiple sites for structural modification, including the thiourea nitrogens, the sulfur atom, and the aromatic ring. These modifications can be used to tune the compound's electronic properties, steric bulk, and biological activity.

A common derivatization strategy involves the cyclization of the thiourea moiety to form various heterocyclic systems. For example, the reaction of thiourea derivatives with α-haloketones is a well-established method for the synthesis of 2-aminothiazoles. The intramolecular cyclization of appropriately substituted thioureas can also lead to the formation of other heterocyclic rings. For instance, the cyclization of a delta-hydroxy acid to a delta-lactone through intramolecular reaction of the hydroxyl and carboxylic acid groups showcases a similar ring-forming principle. youtube.com Acid-catalyzed cyclization of epoxides is another example of intramolecular ring formation. youtube.com

The phenolic hydroxyl group and the bromine atom on the phenyl ring also provide handles for further functionalization through reactions such as etherification, esterification, and palladium-catalyzed cross-coupling reactions, respectively. This allows for the introduction of a wide range of substituents to explore structure-activity relationships.

Introduction of Additional Functional Moieties on the Phenyl Ring

The this compound scaffold contains a hydroxyl (-OH) group, a bromine (-Br) atom, and the thiourea (-NHC(S)NH₂) group attached to the benzene (B151609) ring. The introduction of further substituents via electrophilic aromatic substitution is governed by the directing effects of these existing groups. The potent ortho-, para-directing hydroxyl group and the weakly ortho-, para-directing bromo and thiourea groups collectively influence the position of new substituents. For instance, nitration or further halogenation would likely occur at positions ortho or para to the strongly activating hydroxyl group. A notable example of a related polysubstituted compound is (4-bromo-2-cyano-6-iodophenyl)thiourea, indicating that multiple functionalizations on the phenyl ring are synthetically accessible, leading to highly diversified structures. ekb.eg

N-Substitution and Acylation Reactions of the Thiourea Moiety

The nitrogen atoms of the thiourea group are nucleophilic and can readily undergo substitution and acylation reactions. These reactions are fundamental for extending the molecular structure and introducing new functionalities.

N-Acylation: One of the most common derivatizations is N-acylation. This is typically achieved by reacting the parent thiourea with an acyl chloride or an in-situ generated acyl isothiocyanate. For example, N-acyl thiourea derivatives can be synthesized through the condensation of an acid chloride with ammonium thiocyanate to form an isothiocyanate intermediate, which then reacts with an amine. mdpi.com A specific study detailed the synthesis of N-(4-bromobutanoyl)-N'-(aryl)thioureas by reacting 4-bromobutanoylisothiocyanate with various anilines. researchgate.net This approach allows for the introduction of a carbonyl group adjacent to the thiourea nitrogen, creating an acylthiourea derivative with altered electronic and steric properties. The general scheme for this reaction involves the nucleophilic attack of the thiourea nitrogen on the electrophilic carbonyl carbon of the acylating agent.

N-Substitution: The thiourea moiety can also be substituted at the nitrogen positions. For instance, reacting a 2-aminothiazole (B372263) derivative with an isothiocyanate, such as phenyl isothiocyanate, results in the formation of a new C-N bond, yielding a more complex thiourea derivative. nih.gov This method is valuable for creating libraries of substituted thioureas by varying both the heterocyclic amine and the isothiocyanate partner.

A summary of representative N-substitution and acylation reactions is presented below.

| Reaction Type | Reagents | Product Class | Reference |

| N-Acylation | Acyl Chloride, KSCN | N-Acylthioureas | mdpi.com |

| N-Acylation | 4-Bromobutanoylisothiocyanate | N-(4-bromobutanoyl)-N'-arylthioureas | researchgate.net |

| N-Substitution | 2-Aminothiazole, Phenyl isothiocyanate | Thiazolyl-thioureas | nih.gov |

Cyclization Reactions Leading to Fused Heterocyclic Systems from this compound Precursors

This compound is an excellent precursor for the synthesis of various heterocyclic systems, particularly those containing sulfur and nitrogen. The thiourea moiety provides the necessary atoms to form five- or six-membered rings.

Hantzsch Thiazole (B1198619) Synthesis: A primary and widely used method for forming a thiazole ring is the Hantzsch synthesis. researchgate.net This reaction involves the condensation of a thiourea with an α-halocarbonyl compound, such as an α-bromoacetophenone. The reaction mechanism begins with the nucleophilic attack of the thiourea's sulfur atom on the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to yield a 2-aminothiazole derivative. researchgate.netmdpi.com Using this compound in this reaction would produce a 2-amino-thiazole bearing the (4-bromo-2-hydroxyphenyl)amino substituent.

Formation of Other Heterocycles: Acylthiourea derivatives, synthesized as described in section 2.2.2, are versatile intermediates for further cyclizations. For example, an acylthiourea can react with chloroacetic acid to produce a thiazolidine (B150603) analog. rsc.org Subsequent condensation of this product can lead to further derivatization. Alternatively, cyclization of an acylthiourea with an α-bromoacetophenone under sonication can yield a thiazole-2-imine. rsc.org

Fused Heterocyclic Systems: More complex fused systems can also be generated. Thiourea derivatives can be used to synthesize thiazolo[4,5-d]pyridazine (B3050600) structures through a multi-step process involving reaction with esters, formation of acid hydrazides, and subsequent in-situ cyclization. nih.gov These reactions demonstrate the utility of thioureas as building blocks for creating bicyclic heterocyclic scaffolds.

| Starting Material | Reagent | Product Heterocycle | Key Reaction Type | Reference |

| Thiourea | α-Bromoacetophenone | 2-Aminothiazole | Hantzsch Synthesis | researchgate.netresearchgate.net |

| Acylthiourea | Chloroacetic Acid | Thiazolidine | Cyclization | rsc.org |

| Acylthiourea | α-Bromoacetophenone | Thiazole-2-imine | Cyclization | rsc.org |

| Thiazolyl-thiourea | Hydrazine | Thiazolo[4,5-d]pyridazine | Cyclocondensation | nih.gov |

Optimization of Synthetic Yields and Reaction Efficiencies

Maximizing the yield and purity of synthesized compounds is a critical aspect of chemical synthesis. This involves the systematic optimization of various reaction parameters and rigorous assessment of the final product's purity.

Parameter Optimization (Temperature, Solvent, Catalyst)

The efficiency of synthesizing thiourea derivatives can be significantly influenced by the choice of reaction conditions. Key parameters that are often optimized include the solvent, reaction temperature, heating method, and the use of catalysts.

Solvent: The selection of an appropriate solvent is crucial. In a study on the synthesis of a β-alanine derivative, various solvents such as toluene, 1,4-dioxane, 2-propanol, and tetrahydrofuran (B95107) (THF) were tested, with the choice of solvent dramatically affecting the product yield. mdpi.com For the synthesis of 2-aminothiazoles, THF was found to be a highly effective solvent, allowing reactions to proceed rapidly at room temperature. researchgate.net

Temperature and Heating Method: Reaction temperature is a standard parameter for optimization. Many syntheses are performed at reflux temperatures to increase the reaction rate. ijcrt.org Beyond conventional heating, alternative methods like microwave-assisted synthesis have been shown to drastically reduce reaction times. For example, a phenylthiourea (B91264) synthesis that required 4 hours of conventional reflux could be completed in 15 minutes using a microwave reactor. ijcrt.org

Catalyst: The use of a catalyst can significantly improve reaction yields and rates. In the synthesis of N-acyl thiourea derivatives, employing a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) was shown to increase the reaction yield from 41% to 76%. mdpi.com

The table below illustrates the impact of different parameters on thiourea synthesis.

| Parameter | Variation | Observation | Reference |

| Solvent | Toluene vs. 1,4-Dioxane vs. THF | Yields varied significantly depending on the solvent used. | mdpi.com |

| Heating | Conventional (4 hrs) vs. Microwave (15 min) | Microwave irradiation dramatically reduced reaction time. | ijcrt.org |

| Catalyst | None vs. Tetrabutylammonium Bromide (TBAB) | Use of TBAB catalyst increased yield from 41% to 76%. | mdpi.com |

Purity Assessment of Synthesized Products

Ensuring the purity and confirming the structure of synthesized products like this compound and its derivatives is essential. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. Reversed-phase HPLC (RP-HPLC) methods are often developed and validated to provide quantitative purity data. nih.gov A validated method will have defined limits of detection (LOD) and quantification (LOQ), ensuring its sensitivity and accuracy. mdpi.comnih.gov Thin-Layer Chromatography (TLC) is also used for rapid, qualitative monitoring of reaction progress and for a preliminary assessment of product purity. nih.gov

Spectroscopic Methods: A suite of spectroscopic techniques is used for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for determining the chemical structure. The chemical shifts, coupling constants, and integration of peaks provide detailed information about the molecular framework. mdpi.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues. High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition. reddit.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule, such as C=S (thiono), C=O (carbonyl), N-H, and O-H bonds, by their characteristic absorption frequencies. mdpi.com

A summary of common analytical techniques for purity and structure assessment is provided below.

| Technique | Purpose | Information Obtained | Reference |

| HPLC | Purity Quantification | Retention time, peak area (purity %), LOD, LOQ | mdpi.comnih.gov |

| TLC | Reaction Monitoring | Qualitative purity, Rf value | nih.gov |

| NMR | Structure Elucidation | Chemical environment of atoms (¹H, ¹³C), connectivity | researchgate.net |

| Mass Spectrometry | Molecular Weight/Formula | Molecular ion peak (m/z), fragmentation, elemental composition (HRMS) | reddit.com |

| FT-IR | Functional Group ID | Characteristic vibrational frequencies of functional groups | mdpi.com |

Advanced Spectroscopic and Crystallographic Investigations of 4 Bromo 2 Hydroxyphenyl Thiourea

Spectroscopic Characterization Techniques

Spectroscopy provides profound insights into the molecular structure of (4-Bromo-2-hydroxyphenyl)thiourea by probing the interactions of the molecule with electromagnetic radiation. Each technique offers a unique piece of the structural puzzle, from vibrational modes and nuclear environments to electronic transitions and molecular mass.

FT-IR spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The high-frequency region of the spectrum would be dominated by stretching vibrations of the O-H and N-H groups. A broad band, typically in the range of 3200-3600 cm⁻¹, is characteristic of the phenolic O-H stretch. The N-H stretching vibrations of the thiourea (B124793) moiety are expected to appear as one or two sharp to medium bands in the 3100-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ range. The C-N stretching and N-H bending vibrations of the thiourea group contribute to complex bands between 1300 cm⁻¹ and 1500 cm⁻¹. A key absorption is that of the thione (C=S) group, which is generally weaker than a carbonyl (C=O) absorption and is expected in the 1100-1300 cm⁻¹ region, often coupled with other vibrations. The C-O stretching of the phenol (B47542) group should produce a strong band around 1200-1260 cm⁻¹. Furthermore, a distinct band corresponding to the C-Br stretching vibration is expected in the lower frequency range of 400-650 cm⁻¹. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Medium-Strong |

| N-H Stretch (Thiourea) | 3100 - 3500 | Medium-Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Variable |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1300 - 1400 | Medium |

| C=S Stretch (Thione) | 1100 - 1300 | Medium-Weak |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

| C-Br Stretch | 400 - 650 | Medium-Strong |

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide detailed information about the electronic environment of the hydrogen atoms. The aromatic region would show signals for the three protons on the phenyl ring. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. The proton ortho to the hydroxyl group is expected to appear as a doublet, the proton between the two substituents as a doublet of doublets, and the proton ortho to the bromine as a doublet. The labile protons of the hydroxyl (-OH) and thiourea (-NH, -NH₂) groups would likely appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. This compound is expected to show seven distinct carbon signals. The most downfield signal would correspond to the thione carbon (C=S), typically appearing in the range of 170-185 ppm. sci-hub.sespectrabase.com The six aromatic carbons would have distinct chemical shifts determined by the positions of the bromo and hydroxyl substituents. The carbon bearing the hydroxyl group (C-OH) would be shifted downfield, while the carbon bearing the bromine atom (C-Br) would be shifted upfield relative to unsubstituted benzene (B151609).

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic H | 6.5 - 8.0 | d, dd |

| Phenolic OH | Variable, ~8.0 - 10.0 | Broad s | |

| Thiourea NH | Variable, ~8.5 - 10.5 | Broad s | |

| Thiourea NH₂ | Variable, ~7.0 - 8.5 | Broad s | |

| ¹³C | C=S (Thione) | 170 - 185 | s |

| Aromatic C | 110 - 160 | s, d | |

| Aromatic C-Br | ~110 - 120 | s |

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be characterized by absorptions arising from π → π* and n → π* electronic transitions. The substituted benzene ring is expected to give rise to intense π → π* transitions, typically observed below 300 nm. The thiocarbonyl (C=S) group, acting as a chromophore, is expected to show a weaker n → π* transition at a longer wavelength, potentially in the 300-350 nm range. The presence of the hydroxyl and bromo substituents on the phenyl ring can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenylthiourea (B91264).

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular weight ~247.11 g/mol ), the mass spectrum would show a distinctive molecular ion peak cluster. chembk.commatrix-fine-chemicals.com Due to the presence of the bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a powerful confirmation of the presence of one bromine atom in the molecule.

Common fragmentation pathways for this molecule could include the loss of the bromine atom, cleavage of the C-N bond to release the thiourea side chain, or fragmentation of the thiourea group itself (e.g., loss of H₂S or HSCN). Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. researchgate.net

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not publicly available, predictions can be made based on similar structures. The crystal packing would be heavily influenced by hydrogen bonding. The hydroxyl group and the two N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the oxygen atom, the thione sulfur atom, and the nitrogen atoms are potential acceptors. This would likely lead to the formation of an extensive three-dimensional network of intermolecular hydrogen bonds, such as O-H···S, N-H···S, and N-H···O interactions. nih.gov These strong, directional interactions are key determinants of the resulting crystal system and space group.

The parent thiourea molecule crystallizes in the orthorhombic system with the space group Pnma. nih.gov However, the introduction of the bulky and functionalized 4-bromo-2-hydroxyphenyl substituent breaks this symmetry. It is highly probable that this compound would crystallize in a lower-symmetry system, such as monoclinic (e.g., P2₁/c) or triclinic (Pī), which are the most common space groups for organic molecules. The final determination of the crystal system and space group would require successful single-crystal X-ray diffraction analysis.

Bond Lengths, Bond Angles, and Dihedral Angles

No published crystallographic studies for this compound were found. Therefore, specific data on its bond lengths, bond angles, and dihedral angles are not available. While general data for other thiourea derivatives exist, they are not specific to this compound. researchgate.net

Conformational Analysis (e.g., Thione-Thiol Tautomerism, Trans-Cis Isomerism)

The potential for thione-thiol tautomerism and trans-cis isomerism is a known characteristic of the thiourea functional group. researchgate.netresearchgate.net However, a specific conformational analysis for this compound has not been reported. Such an analysis would require dedicated spectroscopic or computational studies which are currently unavailable in the literature for this specific molecule.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks (N—H···O, O—H···S, C—H···O, C—H···S, C—H···π)

The presence of hydroxyl (-OH) and thiourea (-NH-C(=S)-NH-) groups suggests that this compound would likely exhibit a complex network of both intramolecular and intermolecular hydrogen bonds. nih.govnih.govnih.govpsu.edu These could include N—H···O, O—H···S, and other interactions. However, without experimental crystallographic data, the precise nature and geometry of these hydrogen bonding networks in the solid state of this specific compound remain uncharacterized.

Crystal Packing and Supramolecular Assembly

The way individual molecules of this compound pack in a crystal and assemble into larger supramolecular structures is determined by intermolecular forces, primarily hydrogen bonding and potentially other interactions like halogen bonding from the bromine atom. nih.govnih.gov As no crystal structure has been published, details of its crystal packing and supramolecular assembly are unknown.

Disorder and Polymorphism Studies in Crystalline Forms

Polymorphism, the ability of a substance to exist in more than one crystal form, is a possibility for thiourea derivatives. researchgate.net Studies of disorder and polymorphism require detailed crystallographic analysis of single crystals grown under various conditions. No such studies have been conducted or reported for this compound.

Thermal Analysis (DTA/TG) for Material Stability Research

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG) are standard techniques to assess the thermal stability of a compound, including its melting point and decomposition behavior. abo.finih.gov A search of the scientific literature did not yield any reports on the thermal analysis of this compound. Therefore, its thermal stability profile is not publicly documented.

Coordination Chemistry and Metal Complexation Studies of 4 Bromo 2 Hydroxyphenyl Thiourea

Ligand Design and Coordination Modes

Based on the molecular structure of (4-Bromo-2-hydroxyphenyl)thiourea, the potential donor atoms for coordination with metal ions are the sulfur atom of the thiocarbonyl group (C=S), the two nitrogen atoms of the thiourea (B124793) moiety, and the oxygen atom of the hydroxyl group.

The presence of multiple donor sites suggests that this compound could act as a chelating ligand, forming stable ring structures with a metal ion, likely through the sulfur and either a nitrogen or the phenolic oxygen atom. It also has the potential to act as a bridging ligand, connecting two or more metal centers.

Synthesis and Characterization of Metal Complexes

No specific reactions of this compound with the listed transition metal ions have been reported in the reviewed scientific literature.

There is no available data on the stoichiometry or geometry of metal complexes formed with this compound.

No spectroscopic or elemental analysis data for metal chelates of this compound has been found in the scientific literature.

Investigation of Complex Stability and Reactivity

Due to the lack of specific studies on this compound, this section will discuss the general factors influencing the stability and reactivity of closely related thiourea-metal complexes, which can provide an expected framework for the title compound.

Influence of Metal Ion on Complex Properties

The properties of metal complexes with thiourea-based ligands are significantly influenced by the nature of the central metal ion. The stability of these complexes often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

For thiourea derivatives, coordination typically occurs through the soft sulfur atom, which shows a preference for soft metal ions like Ag(I), Hg(II), and Pd(II). However, chelation involving the nitrogen or other functional groups, such as the hydroxyl group in the case of this compound, can lead to stable complexes with a wider range of transition metals. The geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) is also dictated by the electronic configuration and coordination preferences of the metal ion. For instance, a study on a structurally similar ligand, [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea], proposed an octahedral geometry for its complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.netmdpi.com

Thermal Degradation Pathways of Complexes

The thermal decomposition of metal complexes of thiourea derivatives has been a subject of interest, particularly as precursors for the synthesis of metal sulfides. Generally, the decomposition process occurs in multiple stages.

The initial stage often involves the loss of any lattice or coordinated water molecules. Subsequent steps typically correspond to the decomposition of the organic ligand itself. For thiourea, thermal decomposition can yield a variety of products, including ammonia, isothiocyanic acid, hydrogen sulfide (B99878), and carbodiimide, with the exact products and decomposition temperatures depending on the experimental conditions. researchgate.netresearchgate.net

When complexed to a metal ion, the decomposition pathway can be altered. The strength of the metal-ligand bond influences the thermal stability of the complex. The final products of the thermal degradation of thiourea-metal complexes are often metal sulfides, which are formed at elevated temperatures. researchgate.net Some studies on related thiourea complexes have shown multi-step degradation processes, with the number of steps and the temperature ranges being dependent on the specific metal ion. ksu.edu.tr For example, some copper complexes of thiourea derivatives have been observed to exhibit rapid and significant weight loss during thermal analysis. researchgate.net

For complexes of this compound, the thermal degradation would be expected to proceed through the loss of the organic moiety, potentially with the release of brominated and phenolic byproducts, ultimately leading to the formation of the corresponding metal sulfide or oxide, depending on the atmosphere in which the decomposition is carried out.

Computational and Theoretical Chemistry of 4 Bromo 2 Hydroxyphenyl Thiourea

Quantum Chemical Calculations (DFT/TD-DFT)

Quantum chemical calculations, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) at the forefront, are the primary tools for investigating the intricacies of (4-Bromo-2-hydroxyphenyl)thiourea. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-31G(d,p), to solve the Schrödinger equation approximately. tandfonline.comnih.gov

Geometry Optimization and Energy Minimization

The first step in computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The structure is characterized by a phenyl ring substituted with a bromine atom, a hydroxyl group, and a thiourea (B124793) moiety. Intramolecular hydrogen bonding is expected, particularly between the hydroxyl group's hydrogen and the nitrogen or sulfur atoms of the thiourea group, or between the amine hydrogen and the hydroxyl oxygen. Such interactions are crucial in determining the molecule's final conformation. In related thiourea derivatives, the configuration around the C=S bond is often found to be a mix of trans and cis arrangements relative to the substituent groups. researchgate.net

Table 1: Representative Optimized Bond Parameters for Thiourea Derivatives This table presents typical bond length and angle values found in similar thiourea structures from computational studies. Exact values for this compound would require specific calculation.

| Parameter | Typical Value Range | Description |

| C=S Bond Length | 1.67 - 1.69 Å | The length of the thiocarbonyl double bond. |

| C-N Bond Length | 1.35 - 1.39 Å | The lengths of the bonds connecting the thiocarbonyl carbon to the nitrogen atoms. |

| N-H Bond Length | ~1.01 Å | The length of the bonds in the amine groups. |

| C-C (Aromatic) | 1.39 - 1.41 Å | Bond lengths within the phenyl ring. |

| C-Br Bond Length | ~1.90 Å | The length of the carbon-bromine bond. |

| C-S-N-C Dihedral Angle | Varies | Defines the planarity and orientation of the thiourea group relative to the phenyl ring. |

Analysis of Electronic Structure (HOMO-LUMO Gaps, Molecular Electrostatic Potential (MEP))

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com For thiourea derivatives, these frontier orbitals are often localized over different parts of the molecule. The HOMO is typically concentrated on the electron-rich thiourea group and the phenyl ring, while the LUMO may be distributed over the thiocarbonyl group and the aromatic system.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate regions of varying electrostatic potential.

Red: Regions of most negative potential, typically found around electronegative atoms like oxygen and sulfur. These are sites prone to electrophilic attack.

Blue: Regions of most positive potential, usually located around hydrogen atoms, especially those of the hydroxyl and amine groups. These are sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP would likely show negative potential around the sulfur atom of the thiourea group and the oxygen of the hydroxyl group, with positive potential localized on the N-H and O-H protons.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis is performed to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. By correlating the calculated vibrational modes with experimental spectra of similar compounds, chemists can assign specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups.

Key vibrational modes for this compound would include:

N-H stretching: Typically observed in the 3100-3400 cm⁻¹ region.

O-H stretching: A broad band, often around 3200-3600 cm⁻¹, influenced by hydrogen bonding.

Aromatic C-H stretching: Found above 3000 cm⁻¹.

C=S stretching (Thione): A characteristic band usually in the 700-850 cm⁻¹ range.

C-N stretching: Observed in the 1200-1400 cm⁻¹ region.

C-Br stretching: Appears at lower frequencies, typically below 700 cm⁻¹.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized bond and lone pair orbitals that align with the classic Lewis structure concept. nih.gov This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen, oxygen, and sulfur atoms into adjacent antibonding orbitals (e.g., n → σ* or n → π* interactions). nih.gov These interactions stabilize the molecule and influence its geometry and reactivity. For example, the delocalization of a nitrogen lone pair into the π* orbital of the C=S bond (n(N) → π*(C=S)) contributes to the partial double-bond character of the C-N bonds and affects the planarity of the thiourea moiety.

Calculation of Quantum Descriptors (Hardness, Electron Affinity, Ionization Energy, Dipole Moment)

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. tandfonline.comresearchgate.net

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the molecule's resistance to changes in its electron distribution. It is half the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Dipole Moment (µ) | - | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. |

A high dipole moment suggests that the molecule is polar, which influences its solubility and intermolecular interactions. The values of hardness and softness provide a quantitative measure of the molecule's reactivity, complementing the qualitative information from the HOMO-LUMO gap. tandfonline.com

Molecular Modeling and Simulation Studies

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the time-dependent behavior of the ligand-target complex. MD simulations provide insights into the conformational dynamics and stability of these complexes, which are aspects that static docking models cannot fully capture. These simulations can confirm the stability of the binding mode predicted by docking and reveal subtle changes in the protein or ligand conformation upon binding. While specific MD studies on this compound were not found, this technique is a standard tool for validating docking results and understanding the dynamic nature of molecular recognition. For example, MD simulations have been effectively used to study complex ion pair binding by ureido-amide hosts, demonstrating the method's utility in characterizing coupled processes and conformational changes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. analis.com.myresearchgate.net This allows for the prediction of the activity of new, unsynthesized compounds.

The development of a QSAR model involves creating a statistical equation that relates the biological activity (e.g., IC₅₀ values) of compounds to their calculated molecular descriptors. analis.com.my For thiourea derivatives, various studies have utilized methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS), often coupled with a Genetic Algorithm (GA) for selecting the most relevant descriptors. analis.com.myresearchgate.net

The robustness and predictive power of these models are assessed through rigorous internal and external validation procedures. analis.com.my Key statistical metrics include the coefficient of determination (r²) for the training set, the cross-validation coefficient (q² or r²cv), and the predictive r² (r²_test) for an external test set. A robust QSAR model for anti-BRD-4 inhibitors, for instance, achieved high values for these validation parameters (R²tr = 0.76, Q²LMO = 0.76, and R²ex = 0.76), indicating a reliable and predictive model. mdpi.com

Table 2: Example of Statistical Validation for a QSAR Model of Carbonyl Thiourea Derivatives

| Statistical Parameter | Value | Description | Reference |

|---|---|---|---|

| r² | 0.827 | Coefficient of determination (goodness of fit) | researchgate.net |

| r²cv | 0.682 | Cross-validation coefficient (internal predictability) | researchgate.net |

| r²test | 0.790 | Predictive ability for the external test set | researchgate.net |

| RMSEC | 0.047 | Root Mean Square Error of Calibration | researchgate.net |

| RMSECV | 0.064 | Root Mean Square Error of Cross-Validation | researchgate.net |

The true utility of a QSAR model lies in its ability to provide mechanistic insights by identifying the specific molecular properties (descriptors) that influence biological activity. mdpi.com For thiourea derivatives, QSAR studies have highlighted several crucial descriptors.

Lipophilicity and Hydrophobicity : Descriptors like ClogP are often significant, as the balance between hydrophilic and lipophilic character governs a molecule's ability to cross biological membranes and interact with target sites. researchgate.netnih.gov

Topological and 3D Descriptors : Properties related to molecular mass (e.g., RDF150m) and the spatial arrangement of atoms have been correlated with the cytotoxic activity of thiourea compounds. researchgate.net

Electronic and Steric Properties : The presence of saturated carbocyclic rings and specific arrangements of nitrogen, donor, and acceptor atoms have been identified as important for the anti-Bromodomain-4 (BRD-4) activity of diverse inhibitors. mdpi.com

It is typically a combination of these descriptors, rather than a single property, that provides a predictive model of the biological activity. analis.com.my This information is invaluable for guiding the rational design of new, more potent derivatives of this compound for specific biological targets.

Mechanistic Studies and Fundamental Chemical Interactions of 4 Bromo 2 Hydroxyphenyl Thiourea

Enzyme Inhibition Mechanism Investigations

Thiourea (B124793) derivatives are recognized for their ability to interact with and inhibit a variety of enzymes, a characteristic attributed to the versatile binding capabilities of the thiourea functional group. biointerfaceresearch.com

Thiourea derivatives have been extensively studied as inhibitors of several key enzymes. biointerfaceresearch.comrsc.org

Urease: A significant body of research has focused on thiourea derivatives as urease inhibitors. rsc.orgnih.gov Urease, a nickel-containing enzyme, is a crucial virulence factor for certain pathogenic bacteria. rsc.org Thiourea compounds are effective inhibitors, often acting by chelating the nickel ions within the enzyme's active site through their sulfur and nitrogen atoms. nih.govacs.org

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are vital for regulating neurotransmitter levels. mdpi.comnih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Thiourea derivatives have demonstrated inhibitory activity against both AChE and BChE, with their mechanism often involving interactions with the enzyme's active site. mdpi.comnih.govnih.gov

Monoamine Oxidase (MAO): MAO enzymes are important in the metabolism of neurotransmitters, and their inhibition can be beneficial in treating neurological disorders. Certain thiourea derivatives have been explored for their potential to inhibit MAO.

Protein Kinases: These enzymes are central to cellular signaling pathways, and their dysregulation is often implicated in cancer. nih.govrsc.org Thiourea-based compounds have emerged as promising protein kinase inhibitors, capable of binding to the ATP-binding site and preventing the phosphorylation of target proteins. nih.govresearchgate.netnih.gov

The potency of enzyme inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. rsc.orgnih.gov

Kinetic studies have demonstrated that thiourea derivatives can be potent inhibitors of various enzymes, with IC₅₀ values often in the micromolar to nanomolar range. For instance, certain thiourea derivatives have shown significant inhibition of urease, with IC₅₀ values as low as 10.11 µM. nih.gov In some cases, derivatives have exhibited even greater potency than the standard inhibitor, thiourea. rsc.org For example, a thiourea derivative bearing a 4'-bromo substituent showed an IC₅₀ value of 10.65 μM against urease. rsc.org

Similarly, coumarin-linked thiourea derivatives have been identified as highly potent inhibitors of both AChE and BChE, with IC₅₀ values in the nanomolar range. nih.gov Indole-thiourea derivatives have also shown potent tyrosinase inhibition with IC₅₀ values outperforming the standard kojic acid. mdpi.comnih.gov The inhibitory kinetics of these compounds are often studied to determine their mode of action, which can be competitive, non-competitive, or mixed. mdpi.comnih.gov

| Enzyme | Thiourea Derivative Class | Reported IC₅₀ Values (µM) | Reference |

|---|---|---|---|

| Urease | General Thiourea Derivatives | 10.11 - 69.80 | nih.gov |

| Urease | Alkyl chain-linked thiourea derivatives | 10.65 - 60.11 | rsc.org |

| Acetylcholinesterase (AChE) | Coumarin linked thiourea derivatives | 0.04 - 0.54 | nih.gov |

| Butyrylcholinesterase (BChE) | Coumarin linked thiourea derivatives | 0.06 - 0.89 | nih.gov |

| Tyrosinase | Indole-thiourea derivatives | 5.9 | mdpi.comnih.gov |

Molecular docking and other computational techniques are invaluable tools for visualizing how inhibitors like (4-Bromo-2-hydroxyphenyl)thiourea interact with the active sites of enzymes. biointerfaceresearch.com These studies reveal the specific binding modes and molecular recognition processes that underpin their inhibitory activity. biointerfaceresearch.commdpi.com

For urease, docking studies have shown that the thiourea core can interact with the nickel ions in the active site, while substituents on the phenyl ring can form additional hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, thereby stabilizing the enzyme-inhibitor complex. nih.govrsc.org Similarly, in cholinesterases, thiourea derivatives can bind within the active site gorge, interacting with key amino acids. mdpi.comresearchgate.net With protein kinases, these compounds can act as hinge-binders, a common mechanism for kinase inhibitors. researchgate.net The stability of these interactions can be further assessed through molecular dynamics simulations. nih.gov

Investigation of Antioxidant Properties (as a Chemical Mechanism)

Beyond their interactions with enzymes, thiourea derivatives, including this compound, possess inherent chemical properties that contribute to their biological activity, notably their potential as antioxidants. researchgate.netnih.gov

A key mechanism of antioxidant action is the scavenging of harmful free radicals. nih.gov The antioxidant capacity of thiourea derivatives is frequently assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netmdpi.com In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be quantified. hueuni.edu.vn

Thiourea derivatives have demonstrated the ability to scavenge various reactive oxygen species, including superoxide (B77818) radicals and hydroxyl radicals. researchgate.net Interestingly, while thioureas are known hydroxyl radical scavengers, under certain conditions with hydrogen peroxide (H₂O₂), they can paradoxically lead to the production of hydroxyl radicals through a metal-independent pathway. acs.orgnih.gov The primary mechanism for radical scavenging by thioureas is often proposed to be hydrogen atom transfer (HAT) from the N-H groups of the thiourea moiety. hueuni.edu.vn

The antioxidant activity of thiourea derivatives is not solely dependent on the thiourea core; it is significantly influenced by the nature and position of substituents on the aromatic rings. hueuni.edu.vn The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, generally enhances antioxidant potential by making the N-H or phenolic O-H protons more easily abstractable. Conversely, electron-withdrawing groups tend to decrease this activity.

Sensing Capabilities for Metal Ions

Exploration of Fluorescent Sensing Mechanisms

No published studies were identified that explore the fluorescent sensing mechanisms of this compound for the detection of metal ions. While thiourea derivatives are known to act as fluorescent chemosensors, the specific mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF) have not been investigated for this particular compound.

Specificity and Selectivity in Metal Ion Detection

There is no available data on the specificity and selectivity of this compound in the detection of different metal ions. Research to determine its binding affinity and the potential for selective recognition of specific cations has not been reported in the accessible scientific literature.

Catalytic Applications and Mechanisms

Role of this compound and its Metal Complexes in Catalytic Reactions

Information regarding the role of this compound or its metal complexes in catalytic reactions is not available in the current body of scientific literature. The potential for this compound to act as an organocatalyst or for its metallic derivatives to serve as catalysts in chemical transformations has not been documented.

Mechanistic Insights into Catalytic Cycles

As there are no reported catalytic applications for this compound, there are consequently no mechanistic insights into any potential catalytic cycles.

Future Directions and Emerging Research Avenues for 4 Bromo 2 Hydroxyphenyl Thiourea

Exploration of Advanced Synthetic Strategies

The synthesis of (4-Bromo-2-hydroxyphenyl)thiourea is a key area for innovation, with a strong emphasis on developing methods that are not only efficient but also environmentally benign.

Recent advancements in green chemistry are being increasingly applied to the synthesis of thiourea (B124793) derivatives, aiming to reduce environmental impact and improve safety. These approaches focus on the use of greener solvents, alternative energy sources, and catalyst-free reactions.

Key green synthetic strategies applicable to this compound include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction to form thiourea derivatives, often leading to higher yields in shorter time frames compared to conventional heating. This method offers a pathway to a more energy-efficient synthesis process.

Ultrasound-Promoted Reactions: Sonication provides mechanical energy to promote chemical reactions. Ultrasound has been successfully used for the formation of substituted thioureas, offering excellent yields in relatively short times at room temperature.

Use of Green Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives. For instance, water has been used as a medium for the catalyst-free synthesis of substituted thioureas. Another promising green solvent is Cyrene, which has been demonstrated as a viable alternative to traditional solvents like THF in the synthesis of N,N'-diaryl thioureas, yielding nearly quantitative results.

Deep Eutectic Solvents (DES): A novel approach involves using a deep eutectic solvent system, such as choline chloride/tin(II) chloride, which can act as both a green catalyst and reaction medium for the synthesis of monosubstituted thioureas. This method allows for easy recovery and reuse of the solvent/catalyst system.

| Green Synthesis Technique | Key Advantages | Potential Application for this compound |

| Microwave Irradiation | Rapid reaction times, increased yields, energy efficiency. | Faster and more efficient synthesis from 2-amino-5-bromophenol and a thiocyanate (B1210189) source. |

| Ultrasound Sonication | Short reaction times at room temperature, high yields. | Energy-saving, room-temperature synthesis pathway. |

| Aqueous Media | Eliminates hazardous organic solvents, catalyst-free conditions. | Environmentally friendly synthesis process. |

| Cyrene Solvent | Biodegradable solvent alternative, quantitative yields. | Sustainable replacement for traditional volatile organic solvents. |

| Deep Eutectic Solvents | Dual role as catalyst and medium, recyclable. | An efficient and reusable system for direct synthesis. |

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing and is gaining significant traction in the pharmaceutical and fine chemical industries. This technology offers enhanced safety, better process control, improved scalability, and higher product quality.

For the synthesis of this compound, flow chemistry offers several advantages:

Enhanced Safety: Reactions involving hazardous reagents or intermediates can be performed more safely in small-volume continuous reactors, which minimize the accumulation of dangerous substances.

Improved Efficiency and Yield: The superior heat and mass transfer in flow reactors allows for more precise control over reaction conditions, leading to cleaner reaction profiles and higher yields.

Scalability: Scaling up a continuous process is typically more straightforward than a batch process, involving running the system for a longer duration rather than using larger reactors.

A notable development is the continuous-flow synthesis of thioureas via a multicomponent reaction. One such method utilizes an aqueous polysulfide solution to react with isocyanides and amines or amidines. This approach allows for the application of elemental sulfur under mild, homogeneous conditions, and the product can often be isolated by simple filtration without the need for chromatographic purification. This technique could be adapted for a more efficient and automated synthesis of this compound.

Integration of Multi-Omics Data in Structure-Activity Relationship Studies

Understanding the precise mechanism of action is crucial for developing targeted therapies. The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) provides a holistic view of the cellular response to a compound. This multi-omics approach can revolutionize Structure-Activity Relationship (SAR) studies for compounds like this compound.

By combining different omics layers, researchers can:

Identify Novel Targets: A multi-omics investigation can help discover previously unknown biological targets of a drug candidate.

Elucidate Mechanism of Action: Analyzing changes across the genome, transcriptome, proteome, and metabolome can provide a comprehensive understanding of how a compound exerts its biological effect.

Refine SAR Models: Correlating structural modifications of thiourea derivatives with multi-omics signatures can lead to more predictive and nuanced SAR models, guiding the design of more potent and selective analogs.

While challenging, the integration of multi-omics data is becoming more common for understanding the modes of action of antibacterial compounds and can be a powerful tool for validating drug targets. Applying this strategy to this compound could uncover its detailed molecular interactions and pathways, accelerating its development as a potential therapeutic agent.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry plays a vital role in modern drug discovery by predicting the properties and activities of molecules, thereby reducing the time and cost of experimental work. For this compound, advanced computational models can guide the design of new derivatives with improved characteristics.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiourea derivatives, 2D and 3D-QSAR models have been developed to predict their activity as, for example, antihypertensive agents or enzyme inhibitors. These models can identify key structural features and physicochemical properties that are critical for the biological activity of this compound.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. Molecular docking studies on thiourea derivatives have been used to understand their binding modes and to identify crucial interactions, like hydrogen bonds, with the active site of a receptor. This information is invaluable for designing more potent and selective inhibitors.

The development of robust QSAR models and the application of molecular docking can provide valuable insights for the rational design of novel this compound analogs with enhanced therapeutic potential.

Investigation of Solid-State Phenomena and Material Science Applications

The solid-state properties of a compound are critical for its application, particularly in pharmaceuticals and materials science. The study of phenomena like polymorphism and cocrystallization is an emerging research area for thiourea derivatives.

Polymorphism: This is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability of a drug. The existence of two polymorphic forms has been reported for 1-(4-methylpyridin-2-yl)thiourea, which, despite crystallizing in the same system, showed distinct intermolecular hydrogen bonding patterns. Investigating the potential polymorphism of this compound is crucial for controlling its solid-state properties and ensuring consistent performance.

Cocrystallization: Crystal engineering involves designing and synthesizing crystalline solids with desired properties. Cocrystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. The thiourea functional group is a versatile and predictable building block for forming hydrogen-bonded assemblies. Unexpected cocrystal formation has been observed under thiourea synthesis conditions, highlighting the potential for discovering novel solid forms. Exploring the cocrystallization of this compound with other molecules (coformers) could lead to the development of new materials with tailored properties, such as improved solubility or stability.

Advanced Material Development (e.g., functional materials based on coordination polymers)

The structural features of this compound make it a compelling candidate for the development of advanced materials, particularly coordination polymers. Thiourea and its derivatives are well-documented for their ability to coordinate with a variety of metal ions through their sulfur and nitrogen atoms. The presence of the hydroxyl group and the bromine atom on the phenyl ring of this compound could introduce additional functionalities and modulate the electronic properties of the resulting materials.

Future research could focus on synthesizing coordination polymers by reacting this compound with various metal salts. The choice of metal ion could significantly influence the properties of the resulting polymer. For instance, coordination with lanthanide metals might lead to materials with interesting photoluminescent properties, while transition metals could yield materials with catalytic or magnetic capabilities.

Table 1: Potential Metal Ions for Coordination with this compound and Their Anticipated Properties

| Metal Ion | Potential Properties of Coordination Polymer |

| Copper(II) | Catalytic activity, potential for magnetic interactions. |

| Zinc(II) | Luminescence, potential for sensing applications. |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Photoluminescence, potential for use in optical devices. |

| Silver(I) | Antimicrobial properties, potential for conductive materials. |

The resulting coordination polymers could be investigated for a range of applications. For example, their porous structures could be exploited for gas storage or separation. Their electronic properties might make them suitable for use in sensors or as catalysts in organic reactions. The bromine substituent could also serve as a handle for further post-synthetic modification, allowing for the fine-tuning of the material's properties.

Targeted Studies of Specific Chemical Interactions with Biological Macromolecules

The biological activity of thiourea derivatives is a well-established field of study, with many compounds exhibiting a range of effects, including antimicrobial and anticancer properties. mdpi.com The specific structural motifs of this compound suggest that it could have interesting interactions with biological macromolecules, such as enzymes.

Thiourea derivatives have been identified as inhibitors of various enzymes, including urease and various cholinesterases. mdpi.comsemanticscholar.org The mechanism of inhibition often involves the coordination of the thiourea's sulfur atom to metal ions in the enzyme's active site or the formation of hydrogen bonds with key amino acid residues.

Future research should focus on screening this compound against a panel of enzymes to identify potential targets. Once a target is identified, detailed kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 2: Potential Enzyme Targets for this compound and Rationale

| Enzyme Target | Rationale for Investigation |

| Urease | Many thiourea derivatives are known urease inhibitors. researchgate.net |

| Tyrosinase | The phenolic hydroxyl group may mimic the natural substrate, tyrosine. |

| Carbonic Anhydrase | The thiourea moiety can coordinate to the zinc ion in the active site. |

| Cholinesterases | Various substituted thioureas have shown inhibitory activity. mdpi.com |

To gain a deeper understanding of the inhibition mechanism at the molecular level, techniques such as X-ray crystallography could be employed to determine the structure of the enzyme in complex with this compound. This would provide valuable insights into the specific interactions that are responsible for the inhibitory activity and could guide the design of more potent and selective inhibitors.

Beyond simple enzyme inhibition, the reactivity of this compound in complex biological systems warrants investigation. The presence of multiple reactive sites—the thiourea group, the hydroxyl group, and the carbon-bromine bond—suggests that this compound could participate in a variety of chemical transformations within a biological milieu.

For instance, the thiourea moiety is known to be susceptible to oxidation, which could lead to the formation of reactive intermediates. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, as well as a potential site for metabolic modification. The bromine atom could be involved in halogen bonding interactions or could be a site for metabolic debromination.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Bromo-2-hydroxyphenyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 4-bromo-2-hydroxyaniline with thiophosgene or aryl isothiocyanates under controlled acidic or basic conditions. For example, analogous thiourea derivatives are prepared by reacting primary amines with acyl thiocyanates in ethanol or DCM at 0–25°C . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Purity is confirmed via TLC and recrystallization using ethanol/water mixtures.

Q. How is the molecular structure of this compound validated post-synthesis?

- Methodological Answer : Structural validation employs spectroscopic techniques:

- FT-IR : Confirms thiourea (-NH-CS-NH-) stretching vibrations (1500–1250 cm⁻¹) and hydroxyl (-OH) absorption (~3400 cm⁻¹).

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and NH protons (δ 9–10 ppm).

- Single-crystal XRD : Resolves bond lengths and angles (e.g., C=S ~1.68 Å, C-N ~1.34 Å) and validates intramolecular hydrogen bonds (N-H⋯O/S) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Thiourea derivatives are toxic and potential thyroid disruptors. Use fume hoods, nitrile gloves, and PPE. Storage conditions: 2–8°C in amber vials. Toxicity screening should follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

- Methodological Answer : Graph-set analysis (R²₂(8), R²₁(6)) via single-crystal XRD reveals intermolecular N-H⋯S and O-H⋯Br interactions. These networks stabilize the lattice, as seen in analogous bromophenyl thioureas where π-π stacking (3.5–4.0 Å) and halogen bonding (Br⋯S, ~3.3 Å) enhance thermal stability . Software like Mercury (CCDC) visualizes these interactions, while SHELXL refines displacement parameters .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., tyrosine kinases PDB: 1T46) to assess binding affinity. The bromo and hydroxyl groups enhance hydrophobic and hydrogen-bonding interactions.

- QSAR Modeling : Train models with descriptors like logP, molar refractivity, and HOMO-LUMO gaps from Gaussian09 calculations. Validate against experimental IC₅₀ values from MTT assays .

Q. How can conflicting data on thiourea derivative cytotoxicity be resolved?

- Methodological Answer : Contradictions in cytotoxicity (e.g., IC₅₀ variability across cell lines) are addressed by:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and exposure times (48–72 hrs).

- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., sulfoxide derivatives) that may alter activity.

- Crystallographic Correlation : Relate bioactivity trends to substituent positioning (e.g., para-bromo vs. ortho-hydroxyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.